3-Boc-aminopyrrolidine hydrochloride
Description
3-Boc-aminopyrrolidine hydrochloride is a Boc (tert-butoxycarbonyl)-protected pyrrolidine derivative with the molecular formula C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.7 g/mol . The Boc group serves as a temporary protective moiety for amines, enabling selective reactivity in multi-step organic syntheses. This compound is air-sensitive and typically stored under inert conditions to prevent degradation . It is widely employed as a chiral building block in pharmaceuticals, agrochemicals, and peptide synthesis due to its stability under basic conditions and ease of deprotection via acidic hydrolysis (e.g., trifluoroacetic acid) .
Properties
Molecular Formula |
C9H19ClN2O2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
tert-butyl 1-aminopyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)7-4-5-11(10)6-7;/h7H,4-6,10H2,1-3H3;1H |
InChI Key |
WBNMBVTYZYQTHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Aminopyrrolidine Hydrochloride
One of the well-documented methods to prepare 3-aminopyrrolidine hydrochloride uses trans-4-hydroxyl-L-proline as a chiral starting material. The process includes:
- Decarboxylation of trans-4-hydroxyl-L-proline in the presence of a catalyst to yield (R)-3-hydroxypyrrolidine hydrochloride.
- N-tert-butoxycarbonyl (N-Boc) protection of the amino group.
- Hydroxyl sulfonylation to activate the hydroxyl group.
- Nucleophilic substitution (SN2) reaction with an azide reagent, which inverts the stereochemistry.
- Reduction of the azide group to an amino group using triphenylphosphine.
This multi-step chain reaction yields the Boc-protected 3-aminopyrrolidine derivative (formula I in the patent) with high stereochemical fidelity.
Boc Protection of 3-Aminopyrrolidine Hydrochloride
The Boc protection is usually performed by reacting 3-aminopyrrolidine hydrochloride with Boc anhydride in the presence of triethylamine and methanol as solvent. The reaction conditions reported are:
- Molar ratio: 3-aminopyrrolidine hydrochloride : methanol : triethylamine : Boc anhydride = 1 : 4 : 3 : 1.2
- Stirring at room temperature for 8 hours
- Post-reaction removal of unreacted methanol by reduced pressure distillation at 40–45°C and -0.09 MPa
This yields Boc-3-aminopyrrolidine with good purity and yield.
Representative Reaction Scheme and Conditions
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1. Decarboxylation | trans-4-hydroxyl-L-proline, catalyst, solvent | Formation of (R)-3-hydroxypyrrolidine hydrochloride | High stereoselectivity |
| 2. Boc Protection | Boc anhydride, triethylamine, methanol, room temp, 8 h | Protection of amino group | High yield, mild conditions |
| 3. Hydroxyl Sulfonylation | Sulfonylating agent (e.g., tosyl chloride) | Activation of hydroxyl group for substitution | Efficient conversion |
| 4. SN2 Substitution | Azide reagent | Nucleophilic substitution with inversion of configuration | Stereochemical inversion |
| 5. Azide Reduction | Triphenylphosphine | Conversion of azide to amine | Clean reduction |
Alternative Synthetic Approaches
Mechanochemical synthesis : A sustainable method reported involves the use of 3-Boc-amino-pyrrolidine as a nucleophile under milling conditions, affording high yields (up to 83–90%) of desired alkylated products without the need for excess reagents or chromatographic purification steps.
Use of chiral triflate esters : In some synthetic strategies, chiral triflate esters react with 3-Boc-aminopyrrolidine to form methyl 2-[(N-Boc-amino)cycloaminyl]alkanoates, useful as chiral building blocks. Yields for these nucleophilic substitution reactions range from 48% to 81% depending on substrates and conditions.
Analytical and Purification Notes
The Boc-protected 3-aminopyrrolidine can be analyzed by pre-column derivatization with Boc anhydride, followed by high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 210 nm. This method provides high sensitivity and accuracy for purity assessment.
The reaction mixture is typically purified by removal of solvents under reduced pressure; chromatographic purification is often unnecessary if reaction conditions are optimized.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Boc-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using electrophilic reagents.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are N-substituted pyrrolidines.
Deprotection Reactions: The major product is the free amine, 3-aminopyrrolidine.
Scientific Research Applications
3-Boc-aminopyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of bioactive compounds and enzyme inhibitors.
Medicine: It is used in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: It is employed in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Boc-aminopyrrolidine hydrochloride primarily involves its role as a precursor in chemical reactions. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 3-Boc-aminopyrrolidine hydrochloride and related pyrrolidine derivatives:
Key Comparative Insights
Protection Strategies: Boc vs. Cbz: Boc protection (acid-labile) is preferred for its compatibility with basic reaction conditions, whereas Cbz (removed via hydrogenolysis) is used when acid-sensitive substrates are involved . Salt Forms: The hydrochloride salt improves crystallinity and shelf-life compared to free bases. Dihydrochloride salts (e.g., 3-(Aminomethyl)pyrrolidine dihydrochloride) enhance aqueous solubility but may complicate purification .
Stability and Reactivity: 3-Boc-aminopyrrolidine hydrochloride’s air sensitivity necessitates inert handling , while unprotected analogs like 3-(Aminomethyl)pyrrolidine dihydrochloride require strict moisture control . Aryl-substituted derivatives (e.g., 3-(2,5-Dichlorophenyl)pyrrolidine hydrochloride) exhibit greater thermal stability due to aromatic ring rigidity .
Applications: Drug Discovery: Boc-protected derivatives are favored in early-stage synthesis for their reversible protection, while Cbz variants enable orthogonal deprotection . Chiral Synthesis: Enantiopure (S)-3-Boc-aminopyrrolidine is critical for producing stereoselective APIs, contrasting with racemic dihydrochloride salts .
Research Findings and Data
- Synthetic Utility: 3-Boc-aminopyrrolidine hydrochloride is a key intermediate in synthesizing thrombin inhibitors and kinase modulators, leveraging its chiral pyrrolidine core .
- Comparative Solubility: 3-Boc-aminopyrrolidine hydrochloride: Moderately soluble in DMSO, methanol. 3-(Aminomethyl)pyrrolidine dihydrochloride: >100 mg/mL in water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
